molecular formula C7H8N4 B1396135 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937047-44-4

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No. B1396135
CAS RN: 937047-44-4
M. Wt: 148.17 g/mol
InChI Key: WNZYBEJCEJFTES-UHFFFAOYSA-N
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Description

“2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine” is a chemical compound with the CAS Number: 937047-44-4 . It has a molecular weight of 148.17 . This compound is a powder at room temperature .


Synthesis Analysis

The synthesis of “2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine” has been reported in the literature . The compound was produced through a synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The overall yield of the process was reported to be 55% .


Molecular Structure Analysis

The InChI code for “2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine” is 1S/C7H8N4/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4,10H,1H2,(H2,8,9) . The molecular formula is C7H8N4 .


Chemical Reactions Analysis

The chemical reactions involving “2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine” have been studied . The compound was synthesized using a newly developed methodology that involved the deprotonation of 2-cyanopyrrole with NaH, followed by N-amination with an in situ prepared monochloramine solution, and cyclization with formamidine acetate .


Physical And Chemical Properties Analysis

“2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine” is a powder at room temperature . It has a molecular weight of 148.17 .

Scientific Research Applications

PET Tracers in Imaging

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives have been used in the synthesis of potential PET tracers for imaging p38α mitogen-activated protein kinase, a key target in inflammatory diseases and cancer. Synthesized compounds like [(11)C]methyl 4-(2-methyl-5-(methoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate have shown promise in this application (Wang, Gao, & Zheng, 2014).

Synthesis of Remdesivir-Nucleobase

This compound plays a crucial role in the synthesis of remdesivir, an antiviral drug. The increased demand for remdesivir, especially during the COVID-19 pandemic, highlighted the importance of efficient synthesis methods for its nucleobase, which involves 4-aminopyrrolo[2,1-f][1,2,4]triazine (dos Santos, Pereira, da Silva, & Amarante, 2021).

Novel Antitumor Agents

Research into novel antitumor agents led to the design and synthesis of new pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds demonstrated selective inhibitory effects against certain tumor cells, suggesting their potential as therapeutic agents in cancer treatment (Zhang, Ma, Li, Hou, Lü, Hao, Wang, & Li, 2018).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives were also found to be effective in inhibiting vascular endothelial growth factor receptor-2 kinase, a key factor in tumor growth and metastasis. One such compound, BMS-540215, showed potent in vivo activity in human tumor xenograft models, suggesting its potential in cancer therapy (Bhide et al., 2006).

Cleavage and Synthesis of 1,2,4-Triazines

The compound has been used in research focusing on the cleavage of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide. This research contributes to the development of novel methods for synthesizing substituted 4-amino-1,2,4-triazines, which are of interest in medicinal chemistry and pharmacology (Kobelev, Stepanova, Dmitriev, & Maslivets, 2019).

Safety and Hazards

The safety information available indicates that “2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine” is considered hazardous . It has been associated with various hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine” and similar compounds could involve further exploration of their potential in targeted therapies, particularly in the treatment of cancer . As kinase inhibitors, these compounds could play a significant role in the development of new treatments .

properties

IUPAC Name

2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZYBEJCEJFTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717448
Record name 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

CAS RN

937047-44-4
Record name 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (2.77 g, 19.3 mmol), potassium phosphate (21.11 g, 96.5 mmol), acetamidine hydrochloride (9.6 g, 96.5 mmol) and 1-butanol (166 mmol) was refluxed under nitrogen atmosphere. After 166.5 h of reflux, the mixture was allowed to cool to rt, and was then partitioned between ethyl acetate and water. The phases were separated, and the organic phase was extracted with 1N aqueous hydrochloric acid. The acid extracts were made basic (pH>7) and extracted with ethyl acetate. After washing the organic layers with water and brine, drying (anhydrous sodium sulfate) and concentration afforded 1.63 g (57%) of solid. 1H-NMR (CD2Cl2): δ 7.51 (m, 1 H), 6.40 (m, 2 H), 6.72 (br s, 2 H), 2.32 (s, 3 H). MS: LC/MS (+esi), m/z=149 [M+H]. RT=1.12 min.
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
21.11 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
166 mmol
Type
reactant
Reaction Step One
Name
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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